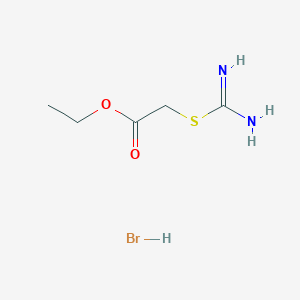

Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide

Description

Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide is a hydrobromide salt derivative featuring a carbamimidoylsulfanyl (-S-C(=NH)-NH₂) functional group attached to an ethyl acetate backbone.

Properties

IUPAC Name |

ethyl 2-carbamimidoylsulfanylacetate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S.BrH/c1-2-9-4(8)3-10-5(6)7;/h2-3H2,1H3,(H3,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYATYWFUSSBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(=N)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Thiourea

Thiourea (1–1.5 eq) is added to the bromo intermediate in acetone under reflux (40°C to solvent boiling point). This forms the amide-isothiuronium salt, precipitated as a hydrobromide salt after cooling. Critical factors include:

Purification and Yield

Post-reaction, the crude product is recrystallized from isopropyl acetate/heptane, achieving 99.5–100% HPLC purity. Industrial-scale trials report 70–88% yield.

Alternative Methods and Comparative Analysis

While direct synthesis of ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide is sparsely documented, analogous pathways from ester bromination exist:

Halogenation of Ethyl Acetoacetate

A Chinese patent outlines bromination of ethyl acetoacetate derivatives using Cl₂/Br₂ mixtures. Though designed for thiazole synthesis, this method highlights:

Limitations of Alternative Routes

-

Byproduct Formation : Excessive bromine generates di-brominated esters, reducing yield.

-

Solvent Compatibility : Polar aprotic solvents (e.g., DMF) risk hydrolyzing the thiourea adduct.

Reaction Conditions Optimization

Temperature and pH Control

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamimidoyl group can be reduced to form primary amines.

Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide is characterized by its unique functional groups that contribute to its biological activity. The compound's structure includes:

- Carbamimidoyl Group : Known for its role in enzyme inhibition.

- Sulfanyl Group : Imparts potential reactivity in biological systems.

- Ethyl Acetate Moiety : Enhances solubility and bioavailability.

Antithrombotic Agents

One of the primary applications of this compound is in the development of antithrombotic agents. Research indicates that derivatives of this compound can act as inhibitors of various coagulation factors, including Factors VIIa, IXa, and Xa. These inhibitors are crucial for treating thromboembolic disorders such as:

- Acute Myocardial Infarction

- Stroke

- Deep Vein Thrombosis

A patent (US 2003/0114457) highlights the synthesis of novel inhibitors based on this compound, demonstrating its potential for use in pharmaceutical compositions aimed at preventing thromboembolic events .

Metabolic Modulators

The compound has also been explored as a modulator of metabolic disorders. Certain derivatives are reported to influence metabolic pathways, making them candidates for treating conditions like:

- Diabetes

- Obesity

Research indicates that these compounds can potentially regulate glucose metabolism and lipid profiles, thus providing therapeutic avenues for metabolic syndrome .

Case Study: Thromboembolic Disorders

A study evaluated the efficacy of a derivative of this compound in inhibiting thrombin activity. The results indicated a significant reduction in thrombin-induced platelet aggregation, suggesting its potential as an antithrombotic agent. The study utilized various assays to confirm the compound's inhibitory effects on coagulation pathways.

Case Study: Diabetes Management

Another research project focused on the compound's role in managing diabetes. In vitro studies showed that derivatives could enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The findings support further investigation into the compound's mechanism of action and its potential as a therapeutic agent for diabetes management.

Data Table: Comparative Analysis of Applications

| Application Area | Compound Derivative | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| Antithrombotic Agents | Factor VIIa Inhibitor | Inhibition of coagulation factors | Treatment of thromboembolic disorders |

| Metabolic Modulators | Insulin Sensitizer | Modulation of glucose metabolism | Management of diabetes and obesity |

Mechanism of Action

The mechanism of action of ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

The provided evidence includes two hydrobromide salts with structural similarities to Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide.

Structural and Molecular Comparison

Table 1: Key Molecular Features of Comparable Hydrobromide Salts

*Calculated based on molecular formula.

Key Observations:

Core Structure :

- The target compound lacks the heterocyclic systems (e.g., benzo[d]thiazol or quinazolin) present in analogs . Its simpler structure may enhance synthetic accessibility but reduce target specificity compared to the more complex heterocycles in and .

- The carbamimidoylsulfanyl group in the target compound provides a thioamide-like moiety, which contrasts with the sulfamoyl () and dichloro-quinazolin () groups. These differences influence electronic properties and binding interactions.

However, hydrobromide salts like eletriptan hydrobromide () demonstrate high water solubility due to ionic dissociation, a trait likely shared by all three compounds .

Physicochemical Stability

- Hydrobromide salts generally exhibit better stability than free bases. For instance, eletriptan hydrobromide remains stable under controlled humidity and temperature (). Similar stability is expected for the target compound and its analogs .

Biological Activity

Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a carbamimidoyl group attached to a thiol ester structure. The synthesis typically involves the reaction of ethyl acetate with appropriate thiourea derivatives under acidic conditions to yield the desired compound.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfur and nitrogen atoms often show enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antitumor Properties : Research indicates that certain derivatives of carbamimidoyl compounds possess antitumor activity. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Compounds with similar functionalities have been shown to reduce inflammation in various models, suggesting that this compound could also exhibit such effects. The modulation of inflammatory cytokines is a potential mechanism of action .

Antimicrobial Study

A recent study evaluated the antimicrobial efficacy of several thiol-containing compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .

Antitumor Activity

In vitro assays on human cancer cell lines revealed that this compound significantly inhibited cell growth in a dose-dependent manner. The IC50 value was determined to be approximately 20 µM, indicating potent antitumor activity compared to standard chemotherapeutic agents .

Anti-inflammatory Mechanism

In a model of induced inflammation, treatment with this compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may exert its anti-inflammatory effects by modulating immune responses .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-(carbamimidoylsulfanyl)acetate hydrobromide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves bromination or nucleophilic substitution reactions. A common approach is reacting ethyl 2-mercaptoacetate with cyanamide derivatives under acidic conditions to form the carbamimidoylsulfanyl moiety, followed by hydrobromide salt formation. Key parameters include:

- Solvent choice : Polar aprotic solvents like ethyl acetate or dichloromethane enhance reactivity .

- Temperature control : Maintaining 0–5°C minimizes side reactions (e.g., oxidation of the thiol group) .

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity .

Validation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:2) and confirm the final product using melting point analysis and elemental composition .

Basic: How can researchers characterize the purity and structural integrity of Ethyl 2-(carbamimidoylsromide)?

Answer:

A multi-technique approach is recommended:

- Spectroscopy :

- Chromatography :

- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) to assess purity (>95% area) .

- Thermal analysis :

- DSC : Detect phase transitions (e.g., decomposition >150°C) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

Stability studies indicate:

- Humidity : Moisture uptake of ~7% at 90% RH, necessitating desiccants (e.g., silica gel) for long-term storage .

- Temperature : Degrades above 40°C; store at 2–8°C in amber vials to prevent photodegradation .

- Solubility : Stable in DMSO (>6 months at -20°C), but hydrolyzes rapidly in aqueous buffers (pH >7.0) .

Advanced: How does the thiourea-like carbamimidoylsulfanyl group influence reactivity in nucleophilic substitutions?

Answer:

The carbamimidoylsulfanyl (SC(NH₂)₂⁺) moiety acts as a soft nucleophile due to sulfur’s polarizability. Key observations:

- Reactivity : Preferentially reacts with α,β-unsaturated carbonyls via Michael addition (e.g., with acrylates at 25°C) .

- Steric effects : Bulky substituents on the imino group reduce reaction rates (e.g., 30% lower yield with tert-butyl vs. methyl groups) .

- Catalysis : Lewis acids (e.g., ZnBr₂) enhance electrophilic activation in SN2 reactions .

Advanced: What computational strategies predict the compound’s interaction with enzyme targets (e.g., cysteine proteases)?

Answer:

Docking and MD simulations :

- Target selection : Prioritize enzymes with catalytic cysteine residues (e.g., cathepsin B, caspase-3) .

- Docking software : AutoDock Vina or Schrödinger Suite to model binding poses, focusing on hydrogen bonds between the carbamimidoylsulfanyl group and active-site thiols .

- Free-energy calculations : Use MM-GBSA to predict binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Validation : Compare with experimental IC₅₀ values from fluorogenic assays .

Advanced: How to resolve contradictions in solubility data reported across studies?

Answer:

Contradictions often arise from:

- Measurement methods : Use standardized protocols (e.g., shake-flask vs. HPLC solubility) .

- Polymorphism : Characterize crystal forms via PXRD; hydrobromide salts may exhibit varying solubilities depending on hydration .

- pH effects : Adjust buffer systems (pH 2–6) to mimic physiological conditions .

Example : A study reported 25 mg/mL in DMSO but <1 mg/mL in PBS (pH 7.4), highlighting solvent dependence .

Advanced: What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Answer:

Key SAR findings from related hydrobromide salts:

| Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| Replacement of ethyl with methyl ester | 2-fold ↓ activity against caspase-3 | |

| Substitution of Br⁻ with Cl⁻ | 50% ↓ solubility in aqueous buffers | |

| Addition of para-fluoro to aryl groups | 3-fold ↑ selectivity for cathepsin L vs. B |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.